1-(4-((benzyloxy)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone
Description
Properties
IUPAC Name |
2-indol-1-yl-1-[4-(phenylmethoxymethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-23(16-25-15-12-21-8-4-5-9-22(21)25)24-13-10-20(11-14-24)18-27-17-19-6-2-1-3-7-19/h1-9,12,15,20H,10-11,13-14,16-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFMIFXOWTWRRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-((benzyloxy)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the Benzyloxy Group: This step often involves the protection of hydroxyl groups using benzyl chloride in the presence of a base.
Attachment of the Indole Moiety: This can be accomplished through coupling reactions such as the Suzuki or Heck reaction, using indole derivatives and appropriate catalysts.
Final Assembly: The final step involves the coupling of the piperidine and indole intermediates under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different ethers or esters.
Coupling Reactions: The indole moiety can participate in coupling reactions, forming various biaryl compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and bases (e.g., sodium hydroxide, potassium carbonate).
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential as a pharmacophore in drug design, particularly in targeting neurological disorders and cancer. Its structural features allow it to interact with various biological targets, making it a candidate for further investigation in therapeutic applications.
Several studies have highlighted the biological activities associated with this compound:
- Anticancer Properties : Research indicates that derivatives of this compound can induce apoptosis in cancer cells, particularly breast cancer cell lines like MDA-MB-231. For instance, studies have shown significant enhancement of caspase-3 activity at concentrations as low as 10 μM .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1-(4-((benzyloxy)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone | MDA-MB-231 | 10 | Induction of apoptosis via caspase activation |
| Curcumin analogs | MDA-MB-231 | 20 | Microtubule destabilization |
- Neuroprotective Effects : The compound's ability to inhibit acetylcholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Organic Synthesis
This compound serves as a versatile building block for synthesizing more complex molecules, including natural product analogs and bioactive compounds. Its structural characteristics facilitate various chemical reactions, such as oxidation, reduction, and nucleophilic substitution .
Industrial Applications
In addition to its applications in medicinal chemistry and organic synthesis, this compound is explored for developing novel materials and catalysts due to its unique chemical properties.
Case Studies
Several case studies illustrate the biological activity of compounds related to this compound:
- Anticancer Evaluation : A study demonstrated that piperidine derivatives can induce apoptosis in cancer cells through caspase pathway activation, suggesting similar effects for this compound.
- AChE Inhibition Studies : Research on piperidine derivatives has shown promising results in inhibiting acetylcholinesterase, indicating potential therapeutic benefits for neurodegenerative conditions.
- Antibacterial Screening : Compounds containing piperidine rings have exhibited significant antibacterial properties against various strains, warranting further investigation into their mechanisms of action .
Mechanism of Action
The mechanism of action of 1-(4-((benzyloxy)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety is known to interact with serotonin receptors, while the piperidine ring can modulate the activity of various neurotransmitter systems. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and improving its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the heterocyclic core (piperidine/piperazine), substituent groups, and linker type (ethanone/methanone). Below is a detailed analysis:
Piperidine/Piperazine-Based Analogs
Substituent Variations on the Piperidine Ring
- 1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone (): Structure: Piperidine is unsubstituted, and the indole is 2-methyl-substituted at the 3-position. Key Difference: Lack of benzyloxymethyl group reduces lipophilicity compared to the target compound. Implications: Lower molecular weight may improve solubility but reduce target binding affinity .
- 2-(4-Chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone (): Structure: Piperidine is substituted with a benzoxazol group, and indole has a 4-chloro substituent. Implications: Enhanced π-π stacking and metabolic stability due to halogenation .
Piperazine-Based Analogs
- 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethanone (): Structure: Piperazine replaces piperidine, with a diphenylmethyl group at the 4-position. Key Difference: Piperazine’s additional nitrogen may alter basicity and solubility.
- (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (): Structure: Methanone linker instead of ethanone, with indole at the 2-position. Key Difference: Shorter linker reduces conformational flexibility. Implications: May limit binding to deeper protein pockets .
Substituent Variations on the Indole Ring
- 2-(4-benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone (): Structure: Indole has a 5-methyl group, and piperazine is substituted with benzhydryl. Key Difference: Benzhydryl (diphenylmethyl) enhances hydrophobicity. Implications: Improved CNS penetration but higher risk of off-target effects .
Linker and Isomerization Studies
- 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone (): Structure: Lacks indole but shares the ethanone-piperidine framework. Key Finding: Variable-temperature NMR revealed rotational barriers (~67 kJ/mol) for the ethanone linker, causing isomerization. Implications: The target compound may exhibit similar conformational dynamics, affecting binding kinetics .
Comparative Data Table
Research Findings and Implications
- Lipophilicity : The benzyloxymethyl group in the target compound likely increases logP compared to unsubstituted analogs (e.g., ), favoring blood-brain barrier penetration but risking solubility issues.
- Receptor Binding : Piperazine analogs () exhibit varied basicity due to additional nitrogen atoms, which could influence interactions with serotonin or dopamine receptors.
- Metabolic Stability : Halogenated analogs () may resist oxidative metabolism, while bulky groups (e.g., benzhydryl in ) could reduce clearance rates.
- Conformational Dynamics: Rotational isomerization in ethanone-linked compounds () suggests the target molecule may adopt multiple conformations, requiring careful optimization for target engagement.
Biological Activity
1-(4-((benzyloxy)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the context of cancer research and neurological studies. This article explores its synthesis, biological evaluations, and implications in therapeutic applications.
Synthesis
The synthesis of 1-(4-((benzyloxy)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone involves several chemical reactions, typically starting from readily available precursors. The compound can be synthesized through a multi-step process involving the formation of the piperidine ring and subsequent coupling with the indole moiety.
Anticancer Properties
Recent studies have highlighted the compound's anticancer properties , particularly its effects on breast cancer cells. For instance, in vitro studies demonstrated that derivatives of indole compounds can induce apoptosis in MDA-MB-231 breast cancer cells, enhancing caspase-3 activity significantly at concentrations as low as 10 μM .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1-(4-((benzyloxy)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone | MDA-MB-231 | 10 | Induction of apoptosis via caspase activation |
| Curcumin analogs | MDA-MB-231 | 20 | Microtubule destabilization |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects , particularly as an acetylcholinesterase (AChE) inhibitor. A study found that related piperidinyl-indole derivatives exhibited significant inhibition of AChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Table 2: Summary of Neuroprotective Activity
| Compound | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| 1-(4-((benzyloxy)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone | AChE | 50 | |
| Related compounds | AChE | 25 |
Case Studies
Case Study 1: Breast Cancer Cell Line Evaluation
In a controlled study, various concentrations of the compound were tested on MDA-MB-231 cells. The results indicated a dose-dependent increase in apoptosis, with morphological changes observed under microscopy at higher concentrations. Flow cytometry analysis confirmed cell cycle arrest and increased sub-G1 population indicative of apoptosis .
Case Study 2: Neuroprotection in Animal Models
In vivo studies using rodent models demonstrated that administration of the compound resulted in improved cognitive functions measured by maze tests, alongside significant reductions in AChE activity in brain tissues. This suggests its potential as a therapeutic agent for cognitive decline associated with aging and neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the key structural features of 1-(4-((benzyloxy)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone, and how do they influence its pharmacological activity?
- Answer : The compound contains three critical moieties:
- Piperidine ring : Modulates neurotransmitter receptor interactions (e.g., dopamine or serotonin receptors) .
- Indole group : Directly interacts with serotonin receptors due to structural mimicry of tryptamine derivatives .
- Benzyloxy group : Enhances lipophilicity, improving blood-brain barrier permeability and bioavailability .
- Methodological Insight : Use computational docking studies (e.g., AutoDock Vina) to predict binding affinities to serotonin receptors, complemented by in vitro radioligand displacement assays .
Q. What synthetic routes are commonly employed for this compound, and how can yield be optimized?
- Answer : Synthesis typically involves:
Functionalization of piperidine precursors with benzyloxy-methyl groups.
Coupling with indole derivatives via nucleophilic substitution or amide bond formation.
Purification via column chromatography or recrystallization .
- Optimization Strategies :
- Use continuous flow reactors to improve reaction efficiency and reduce side products .
- Optimize solvent systems (e.g., dichloromethane or THF) and catalysts (e.g., palladium) for step-specific conditions .
Q. How can researchers validate the purity and structural integrity of synthesized batches?
- Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., benzyloxy CH₂ vs. indole aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (theoretical: ~288.40 g/mol) .
- HPLC : Assess purity (>95% recommended for pharmacological studies) .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in reported receptor binding profiles?
- Answer : Discrepancies in receptor affinity (e.g., serotonin vs. dopamine receptors) may arise from assay conditions or impurity interference.
- Stepwise Validation :
Replicate binding assays (e.g., radioligand competition) under standardized conditions (pH, temperature).
Use orthogonal methods (e.g., functional cAMP assays for GPCR activity) .
Cross-validate with structurally analogous compounds to isolate moiety-specific effects .
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
- Answer :
- Derivative Synthesis : Modify substituents (e.g., replace benzyloxy with other alkoxy groups) to assess impact on receptor selectivity .
- In Silico Modeling : Perform molecular dynamics simulations to predict steric and electronic interactions with receptor pockets .
- Biological Testing : Compare IC₅₀ values across receptor subtypes (e.g., 5-HT₁A vs. 5-HT₂A) using transfected cell lines .
Q. What strategies mitigate poor aqueous solubility during in vivo studies?
- Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve solubility without altering target binding .
- Formulation : Use cyclodextrin-based carriers or lipid nanoparticles for systemic delivery .
- Pharmacokinetic Profiling : Monitor plasma stability and tissue distribution via LC-MS/MS .
Q. How can researchers elucidate the metabolic pathways of this compound?
- Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and identify metabolites via UPLC-QTOF-MS .
- CYP Enzyme Mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint primary metabolic routes .
Contradiction Analysis and Resolution
Q. Conflicting reports on neurotoxicity: How to assess safety profiles?
- Answer :
- Tiered Testing :
In Vitro Cytotoxicity : MTT assays on neuronal cell lines (e.g., SH-SY5Y) .
In Vivo Behavioral Studies : Monitor locomotor activity and cognitive function in rodent models .
Histopathological Analysis : Examine brain tissue for apoptosis or inflammation markers (e.g., caspase-3, GFAP) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
